4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine
Description
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[3-(1-butylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-2-3-10-20-11-5-4-8-17(20)16-7-6-9-19-18(16)21-12-14-22-15-13-21/h6-7,9,17H,2-5,8,10-15H2,1H3 |
InChI Key |
NEMOWILWBKWSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihalopyridine Derivatives
The foundational intermediate for most routes is 2,3-dibromopyridine (CAS 343781-71-5). Halogenation at C2 and C3 enables sequential functionalization:
Morpholine Installation at Pyridine C2
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Conditions :
-
Outcome :
Method B: Nucleophilic Aromatic Substitution (SNAr)
-
Conditions :
-
Outcome : Lower regioselectivity (C2:C3 = 7:1) compared to metal-catalyzed methods, yielding 65–70% C2-morpholino product.
Functionalization of the Piperidine Subunit
Synthesis of 1-Butylpiperidin-2-amine
Step 1: N-Alkylation of Piperidine
-
Conditions :
Step 2: C2 Functionalization via Directed Lithiation
Final Coupling to Construct the Target Molecule
Suzuki-Miyaura Cross-Coupling at Pyridine C3
Conditions :
-
Substrate: 3-Bromo-2-morpholinopyridine (1.0 equiv).
-
Reagents: 1-Butylpiperidin-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
-
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine (78% yield, >99% HPLC purity).
-
Characterization:
Alternative Route: Sequential Buchwald-Hartwig Amination
Conditions :
-
Substrate: 2,3-Dibromopyridine (1.0 equiv).
-
Step 1: Morpholine coupling (as in Section 2.2).
-
Step 2: Coupling with 1-butylpiperidin-2-amine using Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%), NaOtBu (2.0 equiv) in toluene at 110°C.
Outcome : Lower yield (62%) due to steric hindrance from the secondary amine.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 78% | >99% | High regioselectivity; Scalable conditions | Requires boronic acid synthesis |
| Sequential Buchwald-Hartwig | 62% | 97% | Avoids boronic acid preparation | Low yield due to steric effects |
| SNAr + Reductive Amination | 55% | 90% | No transition metals | Poor regioselectivity; Multiple steps |
Scalability and Process Optimization
-
Solvent Selection : DME/water mixtures enable facile Suzuki couplings on >100 g scale without column chromatography.
-
Catalyst Recycling : Pd recovery via aqueous extraction (e.g., with TPGS-750-M surfactant) reduces costs.
-
Byproduct Management : Morpholine excess (1.5 equiv) minimizes di-substituted byproducts in initial SNAr steps .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine exhibit significant antidepressant effects. Studies have shown that the morpholine and piperidine rings can enhance the binding affinity to serotonin receptors, which are crucial in the treatment of depression .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. It may help in conditions such as Alzheimer's disease and other neurodegenerative disorders by inhibiting neuronal apoptosis and promoting neuronal survival .
Anti-inflammatory Properties
Compounds similar to 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine have demonstrated anti-inflammatory effects in various models. This activity is likely due to the modulation of pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Antidepressant Activity
A study published in the International Journal of Pharma Research & Review evaluated the antidepressant effects of several morpholine derivatives, including 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine. The results indicated significant reductions in depression-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study 2: Neuroprotective Effects
A research article focused on neuroprotective agents highlighted the effectiveness of morpholine derivatives in preventing neuronal damage under oxidative stress conditions. The study found that 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine significantly reduced cell death and improved cell viability in cultured neurons exposed to harmful agents .
Mechanism of Action
The mechanism of action of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 4-(4-Chloropyridin-2-yl)morpholine
Key Differences :
- Substituents : The pyridine ring in 4-(4-Chloropyridin-2-yl)morpholine bears a chlorine atom at the 4-position instead of the 1-butylpiperidine group .
- Molecular Weight : The target compound (MW ≈ 303.45) is significantly larger than 4-(4-Chloropyridin-2-yl)morpholine (MW = 198.65) due to the bulky butylpiperidine substituent.
- Lipophilicity : The butyl chain in the target compound increases logP (predicted ≈ 2.5 vs. 1.8 for the chlorinated analog), enhancing membrane permeability but reducing aqueous solubility (0.15 mg/mL vs. 0.45 mg/mL) .
Functional Implications :
Reactivity Comparison :
Target Compound :
- The butylpiperidine group mimics structural motifs found in neuroactive drugs like aripiprazole .
4-(4-Chloropyridin-2-yl)morpholine :
- The chlorine atom may enhance binding to kinase active sites, as seen in kinase inhibitors like imatinib. Its smaller size and polarity favor interactions with hydrophilic enzyme pockets .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine | C₁₈H₂₉N₃O | 303.45 | 2.5 | 0.15 |
| 4-(4-Chloropyridin-2-yl)morpholine | C₉H₁₁ClN₂O | 198.65 | 1.8 | 0.45 |
Research Findings and Implications
- Target Compound : Rodent studies (hypothetical) suggest 10–20% higher BBB penetration compared to chlorinated analogs, attributed to optimal logP and tertiary amine basicity.
- Chlorinated Analog : Demonstrated 50% inhibition of EGFR kinase at 1 μM in vitro, highlighting its utility in oncology .
Biological Activity
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine, with the CAS number 1352538-69-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant research findings, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is C18H29N3O, with a molecular weight of 303.45 g/mol. The compound features a morpholine ring, a pyridine moiety, and a butylpiperidine substituent, which collectively contribute to its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O |
| Molecular Weight | 303.45 g/mol |
| CAS Number | 1352538-69-2 |
| Chemical Structure | Chemical Structure |
Pharmacological Profile
Research indicates that this compound may exhibit significant activity as an antagonist at metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders. Studies have shown that mGluR5 antagonists can modulate synaptic transmission and may be beneficial in conditions such as anxiety, depression, and schizophrenia .
The biological activity of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is primarily linked to its interaction with neurotransmitter systems. It has been observed to influence G protein-coupled receptor (GPCR) signaling pathways, particularly affecting the Gi protein pathway while inhibiting β-arrestin recruitment . This biased signaling could provide therapeutic advantages by minimizing side effects associated with traditional receptor activation.
Case Studies and Experimental Findings
-
Study on mGluR5 Antagonism :
- A study demonstrated that compounds similar to 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine showed effective antagonism at mGluR5 receptors, leading to reduced anxiety-like behavior in animal models .
- The compound was characterized by high selectivity for mGluR5 over other glutamate receptor subtypes.
- Neuropharmacological Evaluation :
- Potential for CNS Disorders :
Q & A
Basic: What are the key steps in synthesizing 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine, and how is its structure confirmed?
Answer:
The synthesis involves nucleophilic substitution reactions. For example, morpholine derivatives are introduced via reactions with chloropyridines in acetone at 0–20°C, followed by purification via silica column chromatography . Structural confirmation uses:
- 1H NMR : Peaks at δ 1.41 ppm (methylene protons), 3.52 ppm (morpholine protons), and 8.21 ppm (pyridine protons) .
- Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., 304.13 g/mol for analogs) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 600 MHz 1H NMR in DMSO-d6 resolves methylene, morpholine, and aromatic protons .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C10H13IN2O at 305.01 m/z) .
Basic: How is the compound’s purity assessed during synthesis?
Answer:
- Chromatography : Silica column chromatography (20% ethyl acetate in hexanes) removes impurities .
- HPLC : Quantifies purity (>95% threshold) using reverse-phase columns and UV detection .
Advanced: How can researchers optimize synthesis yield when facing variable outcomes?
Answer:
- Parameter Optimization : Adjusting molar ratios (e.g., 1.05:1 morpholine:trichloropyrimidine increased yield from 20% to 79%) .
- Factorial Design : Identifies critical variables (temperature, solvent polarity) through systematic screening .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in analogous reactions .
Advanced: How to resolve contradictions in reaction yields under similar conditions?
Answer:
- Kinetic Analysis : Compare reaction rates at 0°C vs. room temperature (e.g., 15 min vs. 30 min stirring) .
- Byproduct Identification : Use LC-MS to detect side products (e.g., N-oxide derivatives from over-oxidation) .
- Solvent Effects : Polar aprotic solvents (DMF vs. acetone) influence nucleophilicity and selectivity .
Advanced: What methodologies identify the compound’s biological targets?
Answer:
- Enzyme Assays : Measure inhibition of kinases or proteases (IC50 values) using fluorescence-based protocols .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like GPCRs .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., halogens, alkyl chains) and test bioactivity .
- Computational Docking : Predict binding modes using software like AutoDock (e.g., interactions with acetylcholinesterase) .
- Pharmacophore Modeling : Maps essential functional groups for activity (e.g., morpholine oxygen as hydrogen-bond acceptor) .
Advanced: What strategies validate the compound’s mechanism of action?
Answer:
- Gene Knockdown : siRNA silencing of putative targets (e.g., PI3K) followed by viability assays .
- Metabolomic Profiling : LC-MS tracks downstream metabolic changes (e.g., ATP depletion in cancer cells) .
- Animal Models : Xenograft studies in mice correlate tumor regression with pharmacokinetic parameters (Cmax, AUC) .
Advanced: How to address stability issues in aqueous solutions?
Answer:
- pH Stability Studies : Test degradation kinetics in buffers (pH 1–10) via HPLC .
- Lyophilization : Improves shelf life by removing water (residual solvents <0.1% by GC) .
- Excipient Screening : Additives like cyclodextrins enhance solubility and prevent aggregation .
Advanced: What computational tools predict the compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
